![molecular formula C6H3ClFNO3 B2495877 5-Chloro-2-fluoro-4-nitrophenol CAS No. 1500154-08-4](/img/structure/B2495877.png)
5-Chloro-2-fluoro-4-nitrophenol
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Overview
Description
5-Chloro-2-fluoro-4-nitrophenol is a derivative of m-fluoronitrobenzene . It is a compound that is used in various chemical reactions and has several properties that make it useful in the field of chemistry .
Synthesis Analysis
The synthesis of 5-Chloro-2-fluoro-4-nitrophenol involves several steps. One method involves the use of sodium hydride in dimethyl sulfoxide at 70°C . Another method involves the reaction of 1-chloro-4,5-difluoro-2-nitrobenzene with potassium hydroxide at room temperature .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-fluoro-4-nitrophenol can be represented by the formula C6H3ClFNO3 . The compound has a molecular weight of 191.55 .Chemical Reactions Analysis
5-Chloro-2-fluoro-4-nitrophenol can undergo several chemical reactions. For instance, it can be converted to 2-chloro-3,4-difluoronitrobenzene, 2,3,4-trifluoronitrobenzene, 2,3-difluoro-6-nitrophenol, or 2-chloro-3-fluoro-4-nitrophenol via nitration, fluorodechlorination, and hydrolysis reactions .Physical And Chemical Properties Analysis
5-Chloro-2-fluoro-4-nitrophenol is a solid at room temperature . It has a melting point of 34-37 °C . The compound is considered hazardous and can cause skin irritation, serious eye irritation, and can be harmful if swallowed or inhaled .Scientific Research Applications
- Duocarmycin Analog Synthesis : 5-Chloro-2-fluoro-4-nitrophenol serves as a building block in the synthesis of achiral analogs of duocarmycin SA (DUMSA) – a class of potent antitumor agents .
Medicinal Chemistry and Drug Development
Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pesticides, dyes, and pharmaceuticals , suggesting that their targets could be enzymes or proteins involved in essential biological processes.
Mode of Action
It’s known that nitrophenols can disrupt cellular processes by interfering with the function of proteins and enzymes . The presence of the nitro group can lead to the formation of reactive oxygen species, causing oxidative stress and potential cell damage .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-Chloro-4-nitrophenol to 1,2,4-benzenetriol, which is then further metabolized .
Pharmacokinetics
Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Nitrophenols in general can cause oxidative stress, leading to potential cell damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-fluoro-4-nitrophenol . Factors such as pH, temperature, and the presence of other chemicals can affect its solubility, stability, and reactivity .
properties
IUPAC Name |
5-chloro-2-fluoro-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNFVXKDLWKPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-nitrophenol |
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